6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Overview
Description
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Mode of Action
The mode of action of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties in some fda-approved drugs .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various pharmacological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent like chloroform, and the reaction is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 3-Chloro-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and binding properties compared to its analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-bromo-3-chloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIXISXSYYYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858622 | |
Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-90-1 | |
Record name | 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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